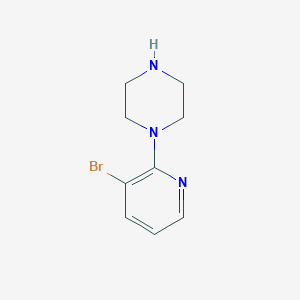
1-(3-Bromopyridin-2-yl)piperazine
Übersicht
Beschreibung
1-(3-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol It consists of a piperazine ring attached to a bromopyridine moiety
Vorbereitungsmethoden
1-(3-Bromopyridin-2-yl)piperazine can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with 3-bromo-2-chloropyridine . The reaction typically occurs in the presence of a suitable base and solvent under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopyridin-2-yl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-2-yl)piperazine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those with potential anticonvulsant and antimicrobial activities.
Biological Studies: The compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of agrochemicals and materials for organic electronics.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various biological macromolecules, influencing their activity. The bromine atom on the pyridine ring can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-2-yl)piperazine can be compared with other similar compounds, such as:
- 1-(3-Chloropyridin-2-yl)piperazine
- 1-(3-Fluoropyridin-2-yl)piperazine
- 1-(3-Iodopyridin-2-yl)piperazine
These compounds share a similar structure but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall chemical properties .
This compound stands out due to its unique combination of a bromine atom and a piperazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

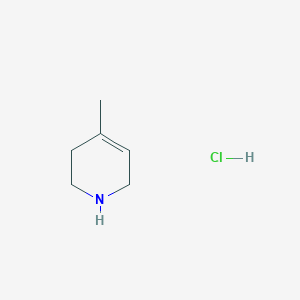
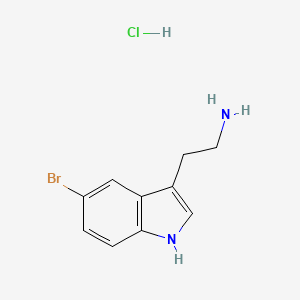
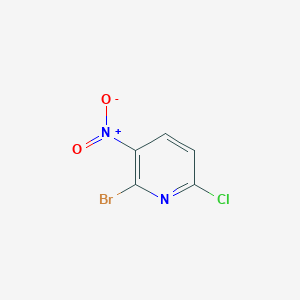

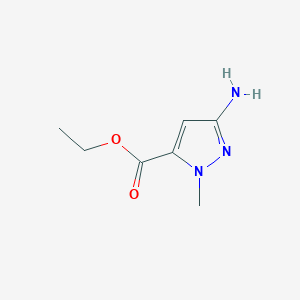

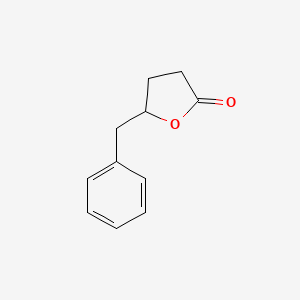
![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
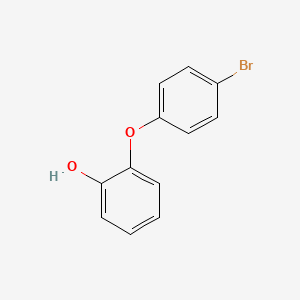


![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

